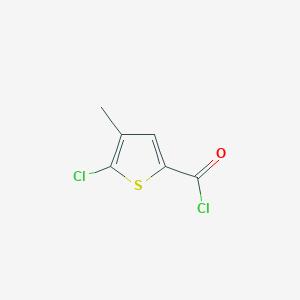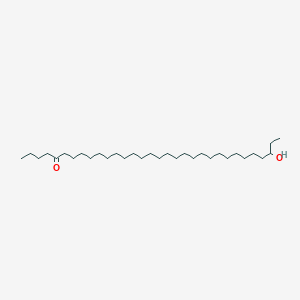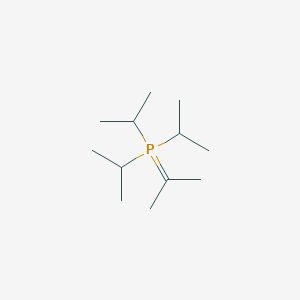
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate: is an organic compound that features a trifluoroethyl group attached to a benzoate moiety with two hydroxyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups on the benzoate ring can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties that can be exploited in the design of new molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. This dual interaction can modulate enzyme activity and influence metabolic pathways.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoroethyl benzoate
- 3,4-Dihydroxybenzoic acid
- 2,2,2-Trifluoroethanol
Uniqueness: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is unique due to the presence of both trifluoroethyl and dihydroxybenzoate groups. This combination imparts distinct chemical and physical properties that are not found in the individual components. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the dihydroxybenzoate moiety provides sites for hydrogen bonding and redox reactions.
Propiedades
Número CAS |
90382-02-8 |
|---|---|
Fórmula molecular |
C9H7F3O4 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)4-16-8(15)5-1-2-6(13)7(14)3-5/h1-3,13-14H,4H2 |
Clave InChI |
XIFUUIRYVVLQAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)OCC(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
